molecular formula C18H26FNO B074833 3-AZASPIRO(5.5)UNDECANE, 3-(2-(p-FLUOROPHENOXY)ETHYL)- CAS No. 1228-30-4

3-AZASPIRO(5.5)UNDECANE, 3-(2-(p-FLUOROPHENOXY)ETHYL)-

Cat. No. B074833
CAS RN: 1228-30-4
M. Wt: 291.4 g/mol
InChI Key: QJWZDBZEYMUZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-AZASPIRO(5.5)UNDECANE, 3-(2-(p-FLUOROPHENOXY)ETHYL)- is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-AZASPIRO(5.5)UNDECANE, 3-(2-(p-FLUOROPHENOXY)ETHYL)- involves its binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in various physiological processes. Binding of this compound to the sigma-1 receptor has been found to modulate calcium signaling, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-AZASPIRO(5.5)UNDECANE, 3-(2-(p-FLUOROPHENOXY)ETHYL)- have been studied in various in vitro and in vivo models. It has been found to have neuroprotective effects in models of Alzheimer's disease, as well as antidepressant effects in models of depression. This compound has also been found to have analgesic effects in models of neuropathic pain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-AZASPIRO(5.5)UNDECANE, 3-(2-(p-FLUOROPHENOXY)ETHYL)- in lab experiments include its high purity and high yield. This compound has also been found to have activity in various in vitro and in vivo models, making it a useful tool for studying the sigma-1 receptor and its role in various physiological processes. The limitations of using this compound include the need for further studies to fully understand its potential therapeutic applications and the need for caution in interpreting results from animal models.

Future Directions

There are several future directions for the study of 3-AZASPIRO(5.5)UNDECANE, 3-(2-(p-FLUOROPHENOXY)ETHYL)-. One direction is to further explore its potential as a therapeutic agent for various diseases such as Alzheimer's disease, depression, and neuropathic pain. Another direction is to study its effects on other physiological processes such as memory and mood regulation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.

Synthesis Methods

The synthesis of 3-AZASPIRO(5.5)UNDECANE, 3-(2-(p-FLUOROPHENOXY)ETHYL)- involves a multistep process that begins with the reaction of 1,4-diaminobutane with 1,3-dibromopropane. This intermediate is then reacted with 2-(p-fluorophenoxy)ethylamine to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-AZASPIRO(5.5)UNDECANE, 3-(2-(p-FLUOROPHENOXY)ETHYL)- has been studied for its potential applications in scientific research. It has been found to have activity as an agonist of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. This compound has also been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, depression, and neuropathic pain.

properties

CAS RN

1228-30-4

Molecular Formula

C18H26FNO

Molecular Weight

291.4 g/mol

IUPAC Name

3-[2-(4-fluorophenoxy)ethyl]-3-azaspiro[5.5]undecane

InChI

InChI=1S/C18H26FNO/c19-16-4-6-17(7-5-16)21-15-14-20-12-10-18(11-13-20)8-2-1-3-9-18/h4-7H,1-3,8-15H2

InChI Key

QJWZDBZEYMUZSI-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CCN(CC2)CCOC3=CC=C(C=C3)F

Canonical SMILES

C1CCC2(CC1)CCN(CC2)CCOC3=CC=C(C=C3)F

Other CAS RN

1228-30-4

synonyms

3-[2-(p-Fluorophenoxy)ethyl]-3-azaspiro[5.5]undecane

Origin of Product

United States

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